molecular formula C13H14F4N2O2S B6076160 [3,5-bis(difluoromethyl)-5-hydroxy-4,5-dihydro-1H-pyrazol-1-yl](4-ethyl-5-methylthiophen-3-yl)methanone

[3,5-bis(difluoromethyl)-5-hydroxy-4,5-dihydro-1H-pyrazol-1-yl](4-ethyl-5-methylthiophen-3-yl)methanone

Cat. No.: B6076160
M. Wt: 338.32 g/mol
InChI Key: ONDGZXOHMFNANZ-UHFFFAOYSA-N
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Description

3,5-bis(difluoromethyl)-5-hydroxy-4,5-dihydro-1H-pyrazol-1-ylmethanone is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyrazole ring substituted with difluoromethyl and hydroxy groups, linked to a thiophene ring via a methanone bridge. The presence of these functional groups imparts distinct chemical properties, making it a subject of study in synthetic chemistry, pharmacology, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-bis(difluoromethyl)-5-hydroxy-4,5-dihydro-1H-pyrazol-1-ylmethanone typically involves multi-step organic reactions. One common approach starts with the preparation of the pyrazole ring through the cyclization of appropriate precursors under controlled conditions. The difluoromethyl and hydroxy groups are introduced via selective fluorination and hydroxylation reactions, respectively. The thiophene ring is synthesized separately and then coupled with the pyrazole derivative using a methanone linker. Reaction conditions often involve the use of catalysts, solvents, and temperature control to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods with optimizations for cost-effectiveness and efficiency. Continuous flow reactors and automated synthesis platforms can be employed to streamline the process. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered to make the production more sustainable.

Chemical Reactions Analysis

Types of Reactions

3,5-bis(difluoromethyl)-5-hydroxy-4,5-dihydro-1H-pyrazol-1-ylmethanone undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone.

    Reduction: The difluoromethyl groups can be reduced to methyl groups under specific conditions.

    Substitution: The thiophene ring can undergo electrophilic substitution reactions, introducing new functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles like bromine for substitution reactions. Reaction conditions vary but often involve controlled temperatures, inert atmospheres, and specific solvents to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group yields a ketone derivative, while reduction of the difluoromethyl groups results in a compound with methyl groups.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its reactivity and potential as a building block for more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and reaction mechanisms.

Biology

In biological research, 3,5-bis(difluoromethyl)-5-hydroxy-4,5-dihydro-1H-pyrazol-1-ylmethanone is investigated for its potential as a bioactive molecule. Its interactions with biological targets, such as enzymes and receptors, are of particular interest.

Medicine

In medicine, this compound is explored for its potential therapeutic applications. Its unique chemical properties may make it a candidate for drug development, particularly in areas where modulation of specific biological pathways is required.

Industry

In industry, the compound’s stability and reactivity make it useful in the development of new materials, such as polymers and coatings

Mechanism of Action

The mechanism of action of 3,5-bis(difluoromethyl)-5-hydroxy-4,5-dihydro-1H-pyrazol-1-ylmethanone involves its interaction with specific molecular targets. The difluoromethyl groups may enhance its binding affinity to certain enzymes or receptors, while the hydroxy group can participate in hydrogen bonding, stabilizing the compound’s interaction with its target. The thiophene ring may contribute to the compound’s overall stability and reactivity, facilitating its biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 3,5-bis(trifluoromethyl)-5-hydroxy-4,5-dihydro-1H-pyrazol-1-ylmethanone
  • 3,5-bis(difluoromethyl)-5-methoxy-4,5-dihydro-1H-pyrazol-1-ylmethanone

Uniqueness

Compared to similar compounds, 3,5-bis(difluoromethyl)-5-hydroxy-4,5-dihydro-1H-pyrazol-1-ylmethanone is unique due to the presence of both difluoromethyl and hydroxy groups on the pyrazole ring. This combination of functional groups imparts distinct chemical properties, such as enhanced reactivity and binding affinity, making it a valuable compound for various applications.

Properties

IUPAC Name

[3,5-bis(difluoromethyl)-5-hydroxy-4H-pyrazol-1-yl]-(4-ethyl-5-methylthiophen-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14F4N2O2S/c1-3-7-6(2)22-5-8(7)11(20)19-13(21,12(16)17)4-9(18-19)10(14)15/h5,10,12,21H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONDGZXOHMFNANZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(SC=C1C(=O)N2C(CC(=N2)C(F)F)(C(F)F)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14F4N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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